![molecular formula C9H14N2O2 B3289255 2-Methyl-2-propanyl 1H-pyrrol-3-ylcarbamate CAS No. 85685-00-3](/img/structure/B3289255.png)
2-Methyl-2-propanyl 1H-pyrrol-3-ylcarbamate
Overview
Description
2-Methyl-2-propanyl 1H-pyrrol-3-ylcarbamate , also known by its chemical formula C8H11NO2 , is a compound with intriguing properties. It belongs to the class of pyrrolidinecarboxylates and exhibits a molecular weight of 182.22 g/mol .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrrolidine ring attached to a methyl ester group . The pyrrolidine nitrogen forms a carbamate linkage, contributing to its unique properties. The stereochemistry of the compound is essential for its biological activity .
Chemical Reactions Analysis
This compound can participate in several chemical reactions, including hydrolysis , esterification , and amide formation . Its reactivity depends on the functional groups present. Researchers have investigated its behavior under various conditions, shedding light on its versatility .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
Researchers should explore the compound’s biological activity , pharmacokinetics , and potential therapeutic applications . Investigating its interactions with cellular targets and assessing its toxicity profile will guide future research endeavors .
: Ambeed, Inc. - Methyl 3-(1H-pyrrol-2-yl)propanoate : Smolecule - 2-Methyl-2-propanyl 1H-pyrrol-3-ylcarbamate : ChemSpider - Structure of 2-Methyl-2-propanyl (2R,3R)-3-(hydroxymethyl)-2-methyl-1-pyrrolidinecarboxylate
properties
IUPAC Name |
tert-butyl N-(1H-pyrrol-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h4-6,10H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFQYWSHWMLADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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